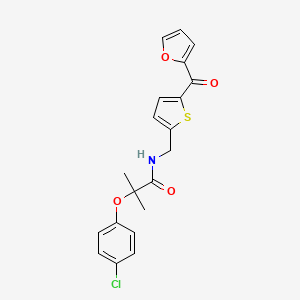

![molecular formula C10H9FN2 B2750786 1-[(2-Fluorophenyl)methyl]pyrazole CAS No. 1341500-04-6](/img/structure/B2750786.png)

1-[(2-Fluorophenyl)methyl]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2-Fluorophenyl)methyl]pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.194. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Relevance

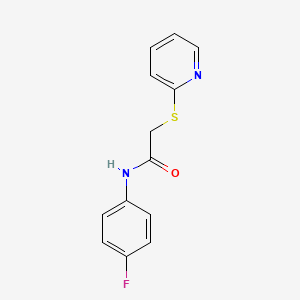

1-[(2-Fluorophenyl)methyl]pyrazole and its derivatives have been extensively explored in medicinal chemistry. A study by Thangarasu et al. (2019) focuses on the synthesis of novel pyrazole derivatives and their potential as anti-inflammatory and anti-cancer agents. These compounds showed promising results in inhibiting COX-2, a key enzyme in inflammatory processes, and in molecular docking studies to examine interactions with enzymes related to diseases like breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Cholesterol Biosynthesis Inhibition

Research by Sliskovic et al. (1990) explored 1,3,5-trisubstituted pyrazole derivatives for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This study focused on the variations at the 1-position of the pyrazole ring, finding that most substituents were tolerated but none surpassed the potency of the phenyl group (Sliskovic, Roth, Wilson, Hoefle, & Newton, 1990).

Photoluminescent Properties

Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes containing this compound derivatives to achieve efficient, room-temperature blue phosphorescence. These findings have implications for the design and synthesis of blue phosphorescent emitters in various technological applications (Yang et al., 2005).

Antibacterial and Antifungal Activities

Research by Rai et al. (2009) demonstrated the antibacterial activity of novel oxadiazole derivatives containing this compound. These compounds showed significant activity against various bacterial strains, suggesting potential applications in combating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Microwave-Assisted Synthesis

A study by Althagafi and Shaaban (2017) explored microwave-assisted synthesis of novel pyrazole derivatives, highlighting the utility of fluorine-containing building blocks in the synthesis of fluorinated compounds. This technique offers an efficient approach to synthesizing diverse pyrazole-based molecules (Althagafi & Shaaban, 2017).

Wirkmechanismus

Target of Action

Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to diverse molecular interactions, efficacy, and potency .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is reported to be 17619 , which may influence its bioavailability.

Result of Action

Pyrazole derivatives have been reported to exhibit a variety of physiological and pharmacological activities .

Action Environment

The success of suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrazole derivatives have shown remarkable antiproliferative effects against certain cell lines

Molecular Mechanism

The molecular mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrazole is not well-defined due to the lack of research data. Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Some pyrazole derivatives are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHBGWLSYYPGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)

![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)